1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c1-14-6-2-3-12-4-5(6)7(13-14)8(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIUIUYPKHPFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can be synthesized through various methods. One common approach involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with appropriate reagents under controlled conditions . Another method includes the use of methyl hydrazine hydrochloride and subsequent functionalization through lithiation and trapping with electrophiles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as trifluoromethylation and cyclization reactions, often employing catalysts and specific reaction environments to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen atoms.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of different ring structures.
Common Reagents and Conditions: Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the compound .
Scientific Research Applications
Agrochemical Applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has been studied for its potential use in the formulation of pesticides and herbicides. The trifluoromethyl group contributes to the compound's lipophilicity, allowing it to penetrate plant tissues effectively.
Case Study: Antifungal Activity
A series of derivatives based on this compound were synthesized and tested for antifungal activity against various phytopathogenic fungi. Some derivatives exhibited over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid . This indicates the compound's potential as a lead structure for developing new antifungal agents.
Medicinal Chemistry
The unique structural characteristics of this compound make it a promising candidate in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, including anti-inflammatory and anticancer activities.
Case Study: Synthesis of Bioactive Derivatives
Research has shown that derivatives of this compound can be synthesized with modifications to enhance their biological activities. For instance, N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were characterized and bioassayed, revealing moderate antifungal activities . Such modifications can lead to compounds with enhanced pharmacological profiles.
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, making this compound valuable in drug design.
Example: Synthesis Pathways
A method has been developed for preparing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity, which can be used in the production of herbicides such as pyroxasulfone. This synthesis involves specific reaction conditions that optimize yield and selectivity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound shares a similar core structure but lacks the pyridine ring, resulting in different chemical properties and applications.
3-Trifluoromethyl-1,2,4-triazoles: These compounds have a similar trifluoromethyl group but differ in their ring structure, leading to distinct reactivity and uses.
Trifluoromethylpyridines: These compounds have a trifluoromethyl group attached to a pyridine ring, offering different chemical and biological properties compared to the pyrazolo[4,3-c]pyridine core.
Biological Activity
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS Number: 230305-87-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antifungal properties, mechanisms of action, and structure-activity relationships (SAR).
- IUPAC Name : this compound
- Molecular Formula : C8H6F3N3
- Molecular Weight : 201.15 g/mol
- Physical Form : Powder
- Purity : 95% .
Antifungal Activity
Recent studies have highlighted the antifungal potential of derivatives related to this compound. For instance, a series of synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed moderate antifungal activity against various phytopathogenic fungi. Specifically, compounds exhibited over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming standard fungicides such as carboxin and boscalid .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the trifluoromethyl group enhances lipophilicity and may facilitate the interaction with fungal cell membranes or specific enzymatic targets involved in fungal metabolism .
Structure-Activity Relationships (SAR)
The structural modifications of pyrazolo[4,3-c]pyridines significantly influence their biological activity. The presence of the trifluoromethyl group at the 3-position appears to be crucial for enhancing antifungal potency. Studies have indicated that variations in substituents at other positions can lead to differing levels of activity and selectivity against specific pathogens .
Case Study 1: Antifungal Efficacy
In a controlled study assessing the antifungal efficacy of various pyrazole derivatives, it was found that certain substitutions on the pyrazole ring markedly increased activity against Fusarium oxysporum. The study utilized a series of bioassays to evaluate the inhibitory effects on fungal growth and established a correlation between structural features and biological outcomes .
Case Study 2: In Vivo Testing
Another significant research effort involved testing selected compounds derived from this compound in animal models for their anti-inflammatory properties. The results indicated a potential therapeutic application in chronic inflammatory conditions, suggesting that further exploration into its pharmacodynamics could yield valuable insights .
Q & A
Q. What are the common synthetic routes for preparing 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, and what are their key reaction conditions?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with substituted pyridine precursors. For example, a procedure analogous to Hoechst-Roussel Pharmaceuticals’ work (1985) uses primary amines and substituted phenyl groups under reflux conditions with catalysts like Pd(PPh₃)₄ for cross-coupling . Key steps include Boc protection (e.g., tert-butyl carbamate) to stabilize intermediates and trifluoromethylation via nucleophilic substitution or transition metal-mediated reactions. Reaction temperatures (e.g., 100–110°C) and inert atmospheres (N₂/Ar) are critical for avoiding side reactions .
Q. Which spectroscopic techniques are most effective for characterizing pyrazolo[4,3-c]pyridine derivatives, and what characteristic signals should researchers expect?
- Methodological Answer :
- ¹H NMR : The pyrazole proton (N–H) typically appears as a singlet at δ 8.5–9.5 ppm. Adjacent methyl groups (e.g., 1-methyl) resonate at δ 2.5–3.0 ppm .
- ¹³C NMR : The trifluoromethyl (CF₃) carbon appears as a quartet (J ≈ 280–300 Hz) near δ 120–125 ppm. Pyridine carbons are deshielded (δ 140–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions, with CF₃ contributing a +69 Da fragment. LC-MS is used to monitor reaction progress and purity (>95%) .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of trifluoromethyl group introduction in pyrazolo[4,3-c]pyridine systems?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For C-3 trifluoromethylation, use directing groups (e.g., Boc-protected amines) to bias electrophilic substitution. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with trifluoromethyl boronic acids or Cu-mediated Ullmann reactions can achieve selective functionalization . Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices .
Q. What strategies resolve contradictions in yield data when scaling up pyrazolo[4,3-c]pyridine synthesis?
- Methodological Answer : Low yields (e.g., 29% in intermediate steps ) often arise from side reactions (e.g., dehalogenation or over-functionalization). Mitigation strategies include:
- Catalyst Optimization : Increase Pd₂(dba)₃ loading (0.5–1.0 mol%) and use bulky ligands (XPhos) to suppress β-hydride elimination .
- Purification : Employ reverse-phase HPLC or recrystallization (e.g., DCM/hexane) to isolate pure products .
- Reaction Monitoring : Use in-situ IR or LC-MS to identify kinetic bottlenecks and adjust heating/cooling rates .
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of pyrazolo[4,3-c]pyridine derivatives?
- Methodological Answer : The CF₃ group is strongly electron-withdrawing (-I effect), which:
- Reduces Basicity : Pyridine nitrogen pKa decreases by ~2 units, affecting protonation in biological assays .
- Enhances Stability : Resistance to oxidative degradation in metabolic studies .
- Directs Electrophilic Substitution : Favors C-5 position for further functionalization (e.g., halogenation) .
Electrochemical studies (cyclic voltammetry) and Hammett plots quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
